molecular formula C22H27NO B1671627 Ethybenztropine CAS No. 524-83-4

Ethybenztropine

Cat. No.: B1671627
CAS No.: 524-83-4
M. Wt: 321.5 g/mol
InChI Key: PHTMLLGDZBZXMW-WCRBZPEASA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for etybenzatropine are not widely documented in the literature.
    • industrial production methods likely involve chemical synthesis and purification steps.
  • Chemical Reactions Analysis

    • Etybenzatropine may undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions used in these reactions remain unspecified.
    • The major products formed from these reactions are not well-documented.
  • Scientific Research Applications

    • Etybenzatropine’s applications extend across several fields:

        Chemistry: Its anticholinergic properties make it relevant for studying neurotransmitter systems.

        Biology: Researchers explore its effects on cholinergic pathways and receptor interactions.

        Medicine: As an antiparkinsonian agent, it helps manage Parkinson’s disease symptoms.

        Industry: Its potential as a dopamine reuptake inhibitor may have implications in drug development.

  • Mechanism of Action

    • Etybenzatropine’s effects likely involve blocking muscarinic acetylcholine receptors.
    • It may also modulate dopamine levels by inhibiting reuptake, contributing to its antiparkinsonian action.
  • Comparison with Similar Compounds

    • Etybenzatropine shares similarities with benzatropine , another anticholinergic used in Parkinson’s treatment.
    • Further research is needed to highlight its unique features and compare it to other related compounds.

    Properties

    IUPAC Name

    (1S,5R)-3-benzhydryloxy-8-ethyl-8-azabicyclo[3.2.1]octane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H27NO/c1-2-23-19-13-14-20(23)16-21(15-19)24-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-22H,2,13-16H2,1H3/t19-,20+,21?
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PHTMLLGDZBZXMW-WCRBZPEASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H27NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50905096
    Record name Ethybenztropine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50905096
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    321.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    524-83-4
    Record name Ethybenztropine [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524834
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Etybenzatropine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB13468
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Ethybenztropine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50905096
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ETHYBENZTROPINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1X2X9N95N
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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